1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one
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Overview
Description
1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo various reactions such as amide coupling, utilizing reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler benzothiazole derivative with different biological activities.
3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanenitrile:
Uniqueness
1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one is unique due to its complex structure, which combines the benzothiazole and indole moieties. This structural complexity may confer unique biological activities and make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H12N2OS2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H12N2OS2/c22-18-13-7-3-5-12-6-4-9-15(17(12)13)20(18)11-21-14-8-1-2-10-16(14)24-19(21)23/h1-10H,11H2 |
InChI Key |
OFZWTFDNGHCJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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